

# An In-depth Technical Guide to 6-Chlorohexanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chlorohexanoic acid

Cat. No.: B1359904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Chlorohexanoic acid**, systematically known by its IUPAC name **6-chlorohexanoic acid**, is a halogenated carboxylic acid that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a reactive carboxylic acid group and a terminal chlorine atom, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of **6-chlorohexanoic acid**, detailed experimental protocols for its use, and its application in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **6-chlorohexanoic acid** is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Identifier	Value	Reference
IUPAC Name	6-chlorohexanoic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	6-Chlorocaproic acid, $\epsilon$ -Chlorocaproic acid	<a href="#">[1]</a>
CAS Number	4224-62-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.60 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C(CCC(=O)O)CCCl	<a href="#">[1]</a>
InChI Key	XWWKSLXUVZVGSP-UHFFFAOYSA-N	<a href="#">[1]</a>

Physical Property	Value	Reference
Appearance	White to light yellow powder or colorless liquid	
Melting Point	24-26 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	116-117 °C at 1.3 Torr; 254.4 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.1320 g/cm <sup>3</sup> at 20 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	107.6 ± 22.6 °C	<a href="#">[3]</a>
LogP	1.52	<a href="#">[5]</a>
PSA (Polar Surface Area)	37.30 Å <sup>2</sup>	<a href="#">[2]</a>

## Synthesis and Reactions

**6-Chlorohexanoic acid** can be synthesized through various chemical routes. One common method involves the ring-opening of  $\epsilon$ -caprolactone. It serves as a precursor in numerous organic reactions, primarily through the functionalization of its carboxylic acid or the substitution of its terminal chlorine.

# Applications in Drug Discovery and Development

The unique structure of **6-chlorohexanoic acid** makes it a valuable component in the synthesis of bioactive molecules and pharmaceuticals.

## Building Block for Bioactive Molecules

Its linear carbon chain and terminal functional groups allow for its incorporation into larger molecules, modifying their pharmacokinetic and pharmacodynamic properties. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the chloro-group can participate in nucleophilic substitution reactions to introduce a variety of moieties.

## Linker for Proteolysis Targeting Chimeras (PROTACs)

A significant and modern application of **6-chlorohexanoic acid** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. **6-Chlorohexanoic acid** can be used to synthesize a portion of this critical linker.

## Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of a PROTAC precursor using **6-chlorohexanoic acid**. This protocol is for illustrative purposes and may require optimization for specific applications.

## Synthesis of a PROTAC Linker Intermediate

**Objective:** To synthesize an amine-terminated linker derived from **6-chlorohexanoic acid** for subsequent conjugation to a target protein ligand and an E3 ligase ligand.

**Materials:**

- **6-Chlorohexanoic acid**
- Thionyl chloride ( $\text{SOCl}_2$ )

- Sodium azide ( $\text{NaN}_3$ )
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous Dichloromethane (DCM)
- Anhydrous Diethyl ether
- Anhydrous Tetrahydrofuran (THF)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Magnetic stirrer and stir bar
- Round bottom flasks
- Reflux condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

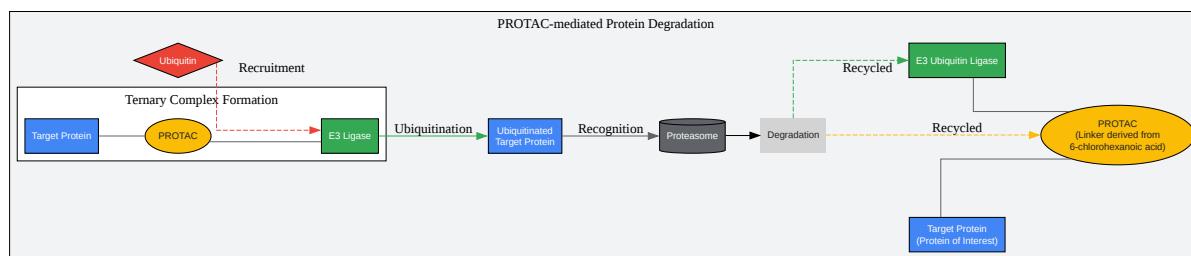
- Acid Chloride Formation: In a round bottom flask, dissolve **6-chlorohexanoic acid** (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield 6-chlorohexanoyl chloride.
- Azide Formation: Dissolve the crude 6-chlorohexanoyl chloride in anhydrous acetone. Add sodium azide (1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is partitioned between

ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated to give 6-chlorohexyl azide.

- Reduction to Amine: In a separate flask, prepare a suspension of  $\text{LiAlH}_4$  (2.0 eq) in anhydrous THF at 0 °C. Add a solution of 6-chlorohexyl azide in anhydrous THF dropwise. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude 6-amino-1-chlorohexane. Further purification can be achieved by column chromatography.

## Visualization of the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker, potentially derived from **6-chlorohexanoic acid**, connects the target protein ligand and the E3 ligase ligand.



[Click to download full resolution via product page](#)

Caption: PROTAC mechanism of action.

## Safety and Handling

**6-Chlorohexanoic acid** is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

## Conclusion

**6-Chlorohexanoic acid** is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its role as a precursor for bioactive molecules and as a component of PROTAC linkers highlights its importance in the development of novel therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound, enabling its safe and effective use in advancing scientific research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 2. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 6-Chlorohexanoic acid - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 5. 6-Chlorohexanoic acid | CAS#:4224-62-8 | Chemsra [chemsra.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chlorohexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359904#iupac-name-for-6-chlorocaproic-acid>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)